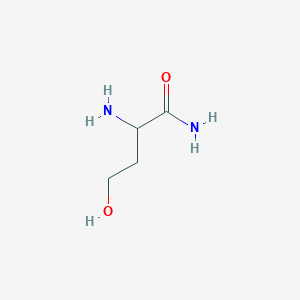

2-Amino-4-hydroxybutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-3(1-2-7)4(6)8/h3,7H,1-2,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYSODFUHQOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Transformations of 2 Amino 4 Hydroxybutanamide

Synthetic Routes for 2-Amino-4-hydroxybutanamide Core Structure

The construction of the this compound scaffold requires careful strategic planning to correctly install the amino, hydroxyl, and amide functionalities onto the four-carbon chain.

Multi-step synthesis is often necessary to achieve the desired stereochemistry and functional group arrangement of this compound. flinders.edu.ausavemyexams.com These routes may begin from readily available chiral precursors or employ asymmetric reactions to introduce chirality. A common strategy involves starting with a compound that already contains some of the required functionalities, such as L-asparagine or L-malamidic acid, which possess the β-carboxamido group. google.com

One potential pathway involves the conversion of a propionic acid derivative containing a β-carboxamido substituent into a nitrile. This nitrile intermediate can then be reduced to form the corresponding 4-aminobutyric acid derivative. google.com Continuous-flow synthesis techniques can be advantageous for multi-step transformations by providing enhanced control over reaction conditions and efficient mixing. flinders.edu.au

Nucleophilic substitution is a cornerstone of organic synthesis and plays a crucial role in building the butanamide backbone. youtube.comyoutube.com These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, displacing a leaving group. masterorganicchemistry.comsinica.edu.tw In the context of synthesizing this compound, nucleophilic substitution can be used to introduce the amino or hydroxyl groups.

For instance, an alkyl halide can serve as a precursor where a halide atom is replaced by an amino group using ammonia (B1221849) or an amino-group-containing nucleophile. libretexts.org However, using a neutral nucleophile like ammonia can lead to the formation of a mixture of primary, secondary, tertiary, and quaternary amines. libretexts.org To circumvent this, methods like the Gabriel synthesis, which uses a phthalimide (B116566) anion as a protected nitrogen source, can be employed to selectively form primary amines. libretexts.org The reaction mechanism, whether SN1 or SN2, depends on the substrate structure, the nucleophile's strength, the leaving group's ability, and the solvent. youtube.com

Table 1: Key Factors in Nucleophilic Substitution Reactions

| Factor | SN1 Reaction | SN2 Reaction |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles are required. |

| Leaving Group | A good leaving group is essential. | A good leaving group is essential. |

| Solvent | Polar protic solvents are favored. | Polar aprotic solvents are favored. |

Condensation reactions, which unite two molecules with the elimination of a small molecule like water, are fundamental to forming the amide bond in butanamide synthesis. libretexts.org The most direct method is the amidation reaction between a carboxylic acid and an amine. libretexts.org

This reaction typically requires heating to drive off the water molecule formed, shifting the equilibrium towards the amide product. acsgcipr.org Activating the carboxylic acid can circumvent the need for harsh conditions. Activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. nih.gov Common activating agents include carbodiimides or converting the acid to a more reactive acyl halide or anhydride. nih.gov The reaction of a diacid with a diamine can lead to the formation of polyamides. libretexts.org

The ring-opening of lactones (cyclic esters) by amines, known as aminolysis, is a direct and efficient method for producing hydroxyamides. organic-chemistry.org This approach is particularly valuable for synthesizing 4-hydroxybutanamide (B1328909) derivatives from γ-butyrolactone precursors.

The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and the formation of an open-chain amide with a terminal hydroxyl group. organic-chemistry.org This method can be catalyzed to proceed under mild conditions. For example, lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) has been shown to activate lactones towards ring-opening, allowing the reaction to proceed with stoichiometric amounts of the amine. organic-chemistry.org This catalytic approach is effective for a range of γ- and δ-lactones and various primary and secondary amines. organic-chemistry.org This method has been applied to the synthesis of novel substituted 4-hydroxybutanamides that have been evaluated as potential GABA transport inhibitors. nih.gov

Using a precursor like α-amino-γ-butyrolactone allows for the direct synthesis of this compound derivatives. The aminolysis of this lactone with various amines yields the corresponding N-substituted 2-amino-4-hydroxybutyramides. documentsdelivered.com This strategy provides a straightforward route to introduce diversity at the amide nitrogen. The synthesis of various chiral amino γ-butyrolactones can be achieved through different nucleophilic opening-closing processes of chiral epoxy esters. nih.gov The ring-opening of γ-butyrolactone with potassium phthalimide is a key step in synthesizing 4-aminobutyric acid and 2,4-diaminobutyric acid. researchgate.net

Table 2: Examples of Lactone Aminolysis for Hydroxybutanamide Synthesis

| Lactone Precursor | Amine | Product | Reference |

| γ-Butyrolactone | Various Amines | N-substituted-4-hydroxybutanamides | organic-chemistry.org |

| 2-Amino-4-butyrolactone | Various Amines | N-substituted-2-amino-4-hydroxybutanamides | documentsdelivered.com |

| 2-Bromo-4-butyrolactone | Potassium Phthalimide | 2-Phthalimido-4-butyrolactone | researchgate.net |

A novel approach for the synthesis of N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.combeilstein-archives.orgresearchgate.net This two-step method begins with the synthesis of an N-substituted succinimide (B58015) from the reaction of an amine or hydrazide with succinic anhydride. mdpi.comresearchgate.net

In the second step, the succinimide ring is opened by treatment with an aqueous solution of hydroxylamine, yielding the N-hydroxybutanamide derivative. mdpi.commdpi.com This reaction proceeds under mild conditions, often at room temperature, and provides a direct route to hydroxamic acids, which are known for their biological activities, including the inhibition of matrix metalloproteinases (MMPs). mdpi.com This method is versatile, allowing for the synthesis of a wide range of N-hydroxybutanamide derivatives by varying the substituent on the succinimide nitrogen. mdpi.comresearchgate.net

Synthetic Strategies for Enantioselective Production

The enantioselective synthesis of this compound, and its parent acid, is crucial for its application in various scientific fields. Biocatalysis, employing enzymes in cascade reactions, has emerged as a highly effective strategy for producing specific stereoisomers of γ-hydroxy-α-amino acids with high purity. nih.govacs.org

One prominent method involves a one-pot, two-step enzymatic cascade combining an aldol (B89426) reaction with stereoselective transamination. acs.orgresearchgate.net This systems biocatalysis approach utilizes a class II pyruvate (B1213749) aldolase (B8822740) in tandem with either an (S)- or (R)-selective transaminase. The reaction commences with simple starting materials, such as formaldehyde (B43269) and alanine, to produce either (S)- or (R)-2-amino-4-hydroxybutanoic acid. acs.orgresearchgate.net This method is notable for its high product concentrations, excellent yields, and exceptional enantiomeric excess (>99%). acs.orgresearchgate.net

Another advanced biocatalytic strategy employs a tandem reaction initiated by a trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA). This enzyme facilitates an enantioselective aldol addition to generate chiral 4-hydroxy-2-oxo acids. nih.govacs.org These intermediates are then converted into the final γ-hydroxy-α-amino acid by a second enzymatic step involving transaminases, such as branched-chain amino acid aminotransferase (BCAT) from E. coli or other specific transaminases. nih.govacs.org The choice of amine donor and transaminase allows for the selective synthesis of the desired enantiomer. nih.gov

These enzymatic strategies offer a significant advantage over traditional chemical methods by providing high stereoselectivity under mild reaction conditions. The parent amino acid can subsequently be converted to the target amide, this compound, through standard amidation procedures.

Table 1: Comparison of Enantioselective Biocatalytic Strategies

| Strategy | Key Enzymes | Starting Materials | Key Features | Ref |

|---|---|---|---|---|

| Systems Biocatalysis Cascade | Class II Pyruvate Aldolase, (S)- or (R)-selective Transaminase | Formaldehyde, Alanine | Product concentrations up to 0.4 M; Yields >86%; Enantiomeric excess >99% | acs.org |

| Tandem Aldol Addition-Transamination | trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), Branched-chain amino acid aminotransferase (BCAT) | Various aldehydes, Pyruvate, Amine Donor (e.g., L-Glu) | Broad substrate tolerance; High stereoselectivity; Generates chiral 4-hydroxy-2-oxo acid intermediate | nih.govacs.org |

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the amide, the primary hydroxyl, and the primary amine. Derivatization studies focus on selectively modifying these groups to generate a range of structurally diverse molecules.

Hydrolytic Pathways of the Amide Bond

The amide bond of this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. libretexts.org The rate and mechanism of this cleavage are highly dependent on the pH of the solution. researchgate.neturegina.ca

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release 2-amino-4-hydroxybutanoic acid and an ammonium (B1175870) ion.

In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. uregina.ca This forms a tetrahedral intermediate that subsequently breaks down, cleaving the C-N bond to yield the carboxylate salt of 2-amino-4-hydroxybutanoic acid and ammonia. Generally, amide hydrolysis is significantly slower than ester hydrolysis and often requires elevated temperatures to proceed at a practical rate. libretexts.org

Table 2: Products of Amide Bond Hydrolysis

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H₃O⁺, Heat | 2-Amino-4-hydroxybutanoic acid, Ammonium ion (NH₄⁺) |

| Basic | OH⁻, Heat | 2-Amino-4-hydroxybutanoate salt, Ammonia (NH₃) |

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound can be oxidized to yield either an aldehyde (2-amino-4-oxobutanamide) or a carboxylic acid (2-amino-4-carboxamidobutanoic acid). A significant challenge in this transformation is achieving chemoselectivity, as the amino group is also susceptible to oxidation. nih.govmdpi.com

To achieve selective oxidation of the alcohol, modern methods often employ catalysts that are compatible with the amine functionality, or conditions that temporarily deactivate the amine. nih.gov One effective strategy involves using oxoammonium salts, such as Bobbitt's salt (4-acetamido-TEMPO tetrafluoroborate), under slightly acidic conditions. nih.gov In a low pH environment, the basic amino group becomes protonated to form an ammonium salt. This protonated form is resistant to oxidation, allowing the oxoammonium salt to selectively oxidize the hydroxyl group to an aldehyde. nih.gov Over-oxidation to the carboxylic acid can be minimized by careful control of reaction conditions.

Other catalyst systems, such as those based on copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), can also facilitate the aerobic oxidation of alcohols in the presence of amines. nih.gov

Table 3: Reagents for Selective Oxidation of the Hydroxyl Group

| Reagent/System | Conditions | Product | Key Feature | Ref |

|---|---|---|---|---|

| Bobbitt's Salt (Oxoammonium Salt) | Acidic (low pH) | 2-Amino-4-oxobutanamide (Aldehyde) | Amine is protonated and protected from oxidation. | nih.gov |

| Cu/TEMPO Catalyst System | Aerobic (O₂ or air) | 2-Amino-4-oxobutanamide (Aldehyde) | Allows for the use of air as the terminal oxidant. | nih.gov |

| Manganese(IV) Oxide (MnO₂) | Mild, neutral | 2-Amino-4-oxobutanamide (Aldehyde) | Effective for mild oxidation of β-amino alcohols to α-amino aldehydes. | researchgate.netresearchgate.net |

Nucleophilic Substitution at the Hydroxyl Moiety

The hydroxyl group of this compound is a poor leaving group and thus not directly amenable to nucleophilic substitution. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com This is typically a two-step process.

First, the alcohol is treated with an agent such as tosyl chloride (TsCl), mesyl chloride (MsCl), or thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270). This reaction converts the hydroxyl group into a tosylate, mesylate, or chloride, respectively, all of which are excellent leaving groups. The use of protecting groups for the amine functionality is often necessary to prevent side reactions.

Once the leaving group is installed, a wide variety of nucleophiles (e.g., halides, azide, cyanide, thiols) can be introduced via an Sₙ2 reaction to displace the leaving group and form a new carbon-nucleophile bond. This strategy provides a versatile route to a diverse array of 4-substituted-2-aminobutanamide derivatives. chemistrysteps.com

Alkylation and Acylation Strategies for Structural Modification

The presence of both amino and hydroxyl groups allows for structural modification through alkylation and acylation. These reactions can occur at either the nitrogen or the oxygen atom, and achieving selectivity is a key consideration.

Alkylation: The amino group is generally more nucleophilic than the hydroxyl group, making N-alkylation with alkyl halides the more favorable pathway under neutral or basic conditions. To achieve selective O-alkylation, the amino group must first be protected with a suitable protecting group (e.g., Boc, Cbz). After protection, the hydroxyl group can be deprotonated with a strong base and reacted with an alkylating agent.

Acylation: Acylation with acyl chlorides or anhydrides can also occur at both sites. N-acylation is typically faster. Selective O-acylation of the hydroxyl group requires prior protection of the more reactive amino group. This differential reactivity allows for the stepwise modification of the molecule, leading to a wide range of N-acyl, O-acyl, or N,O-diacyl derivatives.

Formation of Ester and Urethane (B1682113) Derivatives

Specific derivatizations at the hydroxyl and amino groups lead to the formation of esters and urethanes, respectively. These transformations are important for modifying the compound's properties.

Ester Formation: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid (Fischer esterification, requiring an acid catalyst), an acyl chloride, or a carboxylic anhydride. The reaction with acyl chlorides or anhydrides is generally more efficient and is typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. As with other reactions at the hydroxyl group, the amino group should be protected to ensure selectivity.

Urethane (Carbamate) Formation: The primary amino group is readily converted into a urethane (also known as a carbamate) derivative. This is achieved by reacting this compound with an isocyanate (R-N=C=O) or a chloroformate (R-O-CO-Cl). Urethanes are stable functional groups and are often used as protecting groups for amines (e.g., Boc and Cbz groups) in organic synthesis.

Development of Hybrid Derivatives with Distinct Pharmacophores

Detailed research into the synthesis of hybrid derivatives specifically involving this compound is limited in publicly accessible scientific literature. While the concept of pharmacophore hybridization is a well-established strategy in medicinal chemistry, specific examples detailing the conjugation of this compound with other pharmacophores are not readily found.

General synthetic strategies for creating hybrid molecules typically involve the use of bifunctional linkers or the direct coupling of reactive functional groups on the parent molecules. For this compound, the primary amine (-NH2), the hydroxyl group (-OH), and the amide (-CONH2) functionalities could potentially serve as points for chemical modification and linkage to other pharmacophores.

Hypothetical Synthetic Strategies:

Amide Bond Formation: The primary amine of this compound could be acylated with a carboxylic acid-containing pharmacophore using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ether Linkage: The hydroxyl group could be alkylated with a pharmacophore containing a suitable leaving group (e.g., a halide) under basic conditions to form an ether linkage.

Urea (B33335) or Thiourea Formation: The primary amine could react with an isocyanate or isothiocyanate-bearing pharmacophore to yield urea or thiourea-linked hybrid molecules, respectively.

While these represent plausible synthetic routes, the absence of specific published research on hybrid derivatives of this compound means that detailed research findings, reaction conditions, and characterization of the resulting hybrid compounds are not available for review at this time. Further research and publication in this specific area are needed to provide concrete examples and data.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of 2-Amino-4-hydroxybutanamide.

While a complete, publicly available ¹H NMR spectrum for the unprotected this compound is not readily found in the surveyed literature, data from a protected derivative, (R)-N-Benzyl 2-N'-(Benzyloxycarbonyl)amino-4-hydroxybutanamide, provides valuable reference points for the butanamide backbone. In this derivative, the protons of the CHCH₂ group appear as a multiplet between 1.65–1.89 ppm, the CH₂OH protons as a multiplet from 3.40–3.46 ppm, and the alpha-proton (CH) as a multiplet between 4.10–4.17 ppm in a DMSO-d₆ solvent. The presence of protecting groups, however, significantly influences these chemical shifts.

Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. For the aforementioned protected derivative, the ¹³C NMR spectrum in DMSO-d₆ shows the CHCH₂ carbon at 34.9 ppm, the CH₂OH carbon at 52.3 ppm, and the alpha-carbon (CH) at 57.5 ppm. The carbonyl carbon (C=O) of the amide is observed further downfield at 172.1 ppm. It is important to note that the removal of the protecting groups to yield this compound would induce shifts in these carbon signals.

| Proton (¹H) | Predicted Chemical Shift Range (ppm) |

| H2 | ~3.5 - 4.0 |

| H3 | ~1.7 - 2.0 |

| H4 | ~3.4 - 3.7 |

| NH₂ | Variable |

| OH | Variable |

| CONH₂ | Variable |

| Carbon (¹³C) | Predicted Chemical Shift Range (ppm) |

| C1 (C=O) | ~170 - 175 |

| C2 | ~50 - 55 |

| C3 | ~30 - 35 |

| C4 | ~55 - 60 |

Note: The data in these tables is predicted based on general principles and data from related structures, as a definitive experimental spectrum for the pure compound was not available in the searched sources.

Two-Dimensional NMR Techniques (COSY, HETCOR, NOESY)

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would be expected to show cross-peaks between the proton at C2 and the protons at C3, and between the protons at C3 and the protons at C4, confirming the connectivity of the carbon chain.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. In the case of this compound, this would definitively assign each proton signal to its corresponding carbon in the backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This can provide insights into the conformational preferences of the molecule.

While the principles of these techniques are well-established, specific experimental 2D NMR data for this compound were not found in the reviewed literature.

Advanced NMR Methods (DEPT, APT, NOE, ¹⁵N NMR)

Further structural information can be gleaned from more advanced NMR methods.

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) : These experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the assignment of the ¹³C NMR spectrum.

NOE (Nuclear Overhauser Effect) : As a one-dimensional experiment, NOE can be used to measure distances between specific protons, providing crucial conformational information.

¹⁵N NMR : Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy would provide direct information about the chemical environment of the two nitrogen atoms in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Ionization Methods and Mass Analyzers

The choice of ionization method and mass analyzer is critical for obtaining meaningful mass spectral data.

Ionization Methods : For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are highly suitable. ESI allows for the ionization of the molecule directly from a solution, typically producing protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

Mass Analyzers : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Fourier-transform ion cyclotron resonance (FT-ICR) instruments. Triple quadrupole mass spectrometers are often used for fragmentation studies, which can provide further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the functional groups and probing the molecular structure of compounds like this compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. upi.edu The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, characteristic absorption bands are expected for its hydroxyl (-OH), amine (-NH₂), and amide (-CONH-) groups. The analysis of these bands can confirm the presence of these key structural features. The prediction of protein secondary structure from FTIR spectra often relies on the amide I–amide II region (roughly 1700–1500 cm⁻¹), although it's recognized that amino acid side chains also contribute to absorbance in this area. d-nb.info

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

|---|---|---|---|

| 3400 - 3200 | O-H stretch, N-H stretch | Hydroxyl (-OH), Amine (-NH₂), Amide (N-H) | Broad bands due to hydrogen bonding. upi.edu |

| 2960 - 2850 | C-H stretch | Alkyl chain (-CH₂, -CH₃) | Characteristic of aliphatic structures. |

| ~1650 | C=O stretch (Amide I) | Amide (-CONH-) | A strong, characteristic absorption band for the amide carbonyl group. d-nb.info |

| ~1550 | N-H bend (Amide II) | Amide (-CONH-) | Involves coupling of N-H bending and C-N stretching. d-nb.info |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Can sometimes overlap with the Amide I band. |

Raman spectroscopy is a complementary technique to FTIR that involves inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and specific functional groups. Raman spectra of amino acids are used to obtain information regarding molecular conformation. nih.gov Spectra of solid amino acids are generally more complex and sharper compared to their aqueous solutions. nih.gov For this compound, Raman scattering would be expected from the C-C backbone, C-H bonds, and amide vibrations, particularly the Amide I and III bands. researchgate.net

Table 3: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

|---|---|---|---|

| 3000 - 2800 | C-H stretch | Alkyl chain (-CH₂, -CH₃) | Strong signals are typical for C-H vibrations. researchgate.net |

| ~1650 | Amide I (C=O stretch) | Amide (-CONH-) | Often a strong band in the Raman spectra of peptides and proteins. arxiv.org |

| 1460 - 1440 | CH₂/CH₃ deformation | Alkyl chain | Provides information on the aliphatic portions of the molecule. |

| ~1300 | Amide III | Amide (-CONH-) | Arises from a complex mix of C-N stretching and N-H bending. researchgate.net |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unequivocal proof of molecular connectivity, configuration, and conformation, establishing the absolute structure of a compound. This technique has been used to determine the crystal and molecular structure of related aminohydroxamates and butanamide derivatives. leibniz-fli.denih.gov

The first and often most critical step in X-ray crystallography is the growth of high-quality single crystals. For small organic molecules like this compound, a common method is slow evaporation, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks, promoting the formation of ordered crystals. acrhem.orgresearchgate.net Other techniques include slow cooling of a saturated solution or vapor diffusion methods, such as the hanging drop method, which is frequently used for biological macromolecules but also applicable to small molecules. rsc.orgresearchgate.net The choice of solvent and crystallization conditions is crucial and often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then rotated while being irradiated with a monochromatic X-ray beam. researchgate.net The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots that is recorded by a detector. leibniz-fli.de

The positions and intensities of the diffraction spots are used to determine the fundamental properties of the crystal lattice. The geometry of the diffraction pattern reveals the dimensions of the unit cell—the smallest repeating unit of the crystal—defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). wikipedia.org

The systematic absences in the diffraction pattern, which are spots that are predicted to appear but are missing, provide information about the crystal's symmetry elements, such as screw axes and glide planes. This analysis leads to the determination of the crystal's space group, which describes all the symmetry operations applicable to the crystal structure. wikipedia.org There are 230 possible space groups that describe all possible symmetric arrangements of particles in three dimensions. wikipedia.org For instance, a related compound, racemic bucetin (B1662820) (N-(4-ethoxyphenyl)-3-hydroxybutanamide), was found to crystallize in the monoclinic space group P2₁/c. researchgate.net The final step involves solving the crystal structure by using the diffraction intensities to calculate the electron density map of the unit cell, from which the positions of all atoms can be determined and the molecular structure can be refined. researchgate.net

Chromatographic Methods for Purity and Identity Confirmation

The purity and identity of this compound are critical parameters established using various chromatographic techniques. These methods separate the compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of polar compounds like this compound and its derivatives. sielc.comsielc.com The technique is suitable for purity assessment, quantification, and preparative separations to isolate impurities. sielc.com For related hydroxybutanamides, typical RP-HPLC methods utilize a C18 stationary phase. sielc.comscielo.br The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comscielo.br Phosphoric acid or formic acid is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Detection is commonly performed using a UV detector, although mass spectrometry (MS) can be coupled with HPLC for definitive identity confirmation. sielc.comacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor the progress of synthesis reactions and for preliminary purity checks. uj.edu.pl For the analysis of this compound and its analogs, silica (B1680970) gel plates are typically used as the stationary phase. A solvent system, often a mixture of a polar organic solvent like acetone (B3395972) or methanol and a less polar solvent like chloroform (B151607) or dichloromethane, serves as the mobile phase. uj.edu.plptfarm.pl Visualization of the separated spots on the TLC plate can be achieved using UV light or by staining with a reagent such as ninhydrin, which reacts with the primary amino group to produce a colored spot. uj.edu.pl

Gas Chromatography (GC): Due to its low volatility and polar nature, direct analysis of this compound by GC is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net This process involves reacting the amino and hydroxyl functional groups with a silylating agent, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide. researchgate.net The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for robust identification and quantification. researchgate.netgoogle.com

Table 1: Summary of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Detection Method | Purpose | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile / Water with Phosphoric or Formic Acid | UV, Mass Spectrometry (MS) | Purity, Quantification, Identity Confirmation | sielc.comsielc.comscielo.br |

| TLC | Silica Gel | Acetone / Chloroform | UV Light, Ninhydrin Stain | Reaction Monitoring, Qualitative Purity | uj.edu.pl |

| GC-MS | (Varies) | Requires prior derivatization (e.g., silylation) | Mass Spectrometry (MS) | Identity Confirmation, Quantification | researchgate.netgoogle.com |

Elemental Microanalysis (C, H, N)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₄H₁₀N₂O₂, to confirm its elemental composition and support its identification.

The theoretical composition is calculated from the molecular formula (C₄H₁₀N₂O₂) and the atomic weights of the constituent elements. For a synthesized compound, the experimental results from elemental analysis are generally expected to be within ±0.4% of the theoretical values to be considered pure. core.ac.uk While specific experimental data for the parent compound this compound is not widely published, analyses of its derivatives are commonly reported. For example, for the derivative N-(4-chlorobenzyl)-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamide, the found elemental composition (C 72.15%, H 6.52%, N 6.23%) closely matched the calculated values (C 72.23%, H 6.51%, N 6.24%). uj.edu.pl

Table 2: Elemental Microanalysis Data for this compound

| Element | Symbol | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | C₄H₁₀N₂O₂ | 118.13 | 40.67% |

| Hydrogen | H | C₄H₁₀N₂O₂ | 118.13 | 8.53% |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Chloroform |

| Dichloromethane |

| Acetone |

| Phosphoric acid |

| Formic acid |

| Ninhydrin |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide |

Computational Chemistry and Molecular Modeling of 2 Amino 4 Hydroxybutanamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein. openaccessjournals.combohrium.com This method is instrumental in understanding the binding modes and affinities that govern the formation of molecular complexes. openaccessjournals.com For derivatives of 2-amino-4-hydroxybutanamide, docking studies have been crucial in exploring their interactions with γ-aminobutyric acid (GABA) transporters (GATs), which are significant targets for neurological disorders. researchgate.net

Molecular docking simulations are employed to determine the most probable binding pose of a ligand within the active site of a receptor. openaccessjournals.comdergipark.org.tr In the study of 2-substituted 4-hydroxybutanamide (B1328909) derivatives, docking has been used to elucidate their binding modes with models of the four mouse GABA transporter subtypes (mGAT1-4). researchgate.netresearchgate.net These simulations help to visualize how the ligand orients itself within the binding pocket. For instance, studies on related N-benzyl-4-hydroxybutanamide derivatives involved docking into homology models of mGAT1-4 to understand their inhibitory potency. researchgate.net The process typically involves preparing the 3D structures of both the ligand and the receptor, then using a docking program to explore possible conformations and score them based on binding energy. bohrium.comdergipark.org.tr The results often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comajchem-a.com

Table 1: Example of Key Interactions Identified via Molecular Docking for GABA Transporter Inhibitors This table is illustrative, based on findings for related transporter inhibitors, to demonstrate the type of data generated from docking studies.

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Transporter Subtype |

|---|---|---|---|

| Gly373 | Hydrogen Bond | Carboxyl Group | GlyT-1 |

| Leu476 | Hydrophobic | Aromatic Ring | GlyT-1 |

| Ser479 | Hydrogen Bond | Amine Group | GlyT-2 |

| Thr582 | Hydrophobic | Aromatic Ring | GlyT-2 |

| E52 | Ionic Interaction | Amine Group | hBGT1 |

| Q299 | Hydrogen Bond | Carbonyl Group | hBGT1 |

A primary goal of molecular modeling is to understand the molecular determinants that drive the selective binding of a ligand to a specific receptor subtype. researchgate.net Docking and subsequent analyses can pinpoint specific amino acid residues within the binding site that are crucial for this selectivity. researchgate.netmdpi.com For inhibitors of GABA transporters, computational studies have shown that amino acids lining the bottom of the main binding site significantly influence selective ligand binding. researchgate.netresearchgate.net For example, in glycine (B1666218) transporters (GlyT), which are structurally related to GATs, residues like Gly373 and Leu476 in GlyT-1, and the corresponding Ser479 and Thr582 in GlyT-2, are identified as mainly responsible for the selective binding of ligands. researchgate.net Similarly, for the betaine/GABA transporter 1 (BGT1), in silico-guided mutagenesis experiments pointed to non-conserved residues Q299 and E52 as potential contributors to subtype-selectivity. researchgate.net The volume and shape of the transporter's vestibule, influenced by several amino acids, also play a critical role. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system, allowing for the assessment of the stability of ligand-protein complexes and the analysis of conformational changes. parssilico.comnsf.gov Following molecular docking, MD simulations are often performed to refine the predicted binding poses and to evaluate the stability of the complex over time. researchgate.netresearchgate.net

These simulations model the movements and interactions of atoms and molecules, offering insights into the flexibility of both the ligand and the protein. parssilico.com For systems involving 4-hydroxybutanamide derivatives and GABA transporters, MD simulations have been run for durations such as 50 nanoseconds to confirm the stability of the docked poses. researchgate.net The analysis of MD trajectories can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the ligand's presence. biorxiv.orgnih.gov This is crucial for understanding the dynamic nature of the interaction, which static docking models cannot fully capture. parssilico.com Parameters such as the radius of gyration and root-mean-square deviation (RMSD) are calculated from the simulation to quantify the stability of the system. biorxiv.orgareeo.ac.ir

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules like this compound. These methods provide detailed information on molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (or electron density) of many-body systems. mdpi.comrsc.org For a molecule like this compound, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies for comparison with experimental infrared spectra, and determine various thermodynamic properties. rsc.orgscirp.org The method can also be used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. rsc.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and to simulate UV-Vis and circular dichroism spectra. rsc.orgscirp.orgscm.com By applying TD-DFT, one can interpret the electronic transitions of this compound, providing insights into its photophysical behavior. rsc.orgscm.com Relativistic TD-DFT methods are also available for systems containing heavy elements, though they are less relevant for this specific compound. rsc.org

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, while computationally more demanding than DFT, can offer higher accuracy for certain properties. High-level ab initio calculations, such as Møller-Plesset perturbation theory of the second order (MP2), can be used to obtain very accurate geometries and interaction energies. researchgate.net For a molecule like this compound, MP2 calculations could be performed to refine the structures of different conformers and to calculate the energetic barriers for their interconversion. researchgate.net The results of such calculations serve as a benchmark for less computationally expensive methods and provide a detailed understanding of the molecule's potential energy surface. researchgate.net

Homology Modeling of Receptor Proteins

In the study of this compound and its derivatives, understanding their interaction with biological targets is crucial. Often, these targets are proteins, such as GABA transporters (GATs), for which experimentally determined structures may not be available. nih.govissaasphil.org Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. issaasphil.orgnih.gov This approach is a widely accepted and valuable tool in drug discovery and molecular biology when experimental structures are absent. issaasphil.orgnih.gov

The process of homology modeling for a receptor protein interacting with this compound, such as a GABA transporter, involves several key steps. The reliability of the final model is highly dependent on the sequence identity between the target and the template; higher identity generally results in a more accurate model. amegroups.org

The general workflow for homology modeling includes:

Template Selection: The first step is to identify suitable template structures from protein databases like the Protein Data Bank (PDB). This is typically done by performing a sequence search (e.g., using PSI-BLAST) against the PDB to find proteins with the highest sequence similarity to the target protein's amino acid sequence. yasara.org The quality of the template's crystal structure is also a critical factor. yasara.org

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the selected template(s). This alignment is crucial for correctly mapping the residues of the target onto the template's 3D structure. nih.gov

Model Building: Based on the sequence alignment, a 3D model of the target protein's backbone is constructed. The coordinates of the aligned residues are copied from the template to the model. For regions with insertions or deletions (indels), which often correspond to loop regions, loop modeling techniques are employed to build their conformations. yasara.org

Side-Chain Modeling: The side chains of the amino acids in the model are then built. Their conformations (rotamers) are typically predicted using libraries of common rotamers and energy calculations to find the most stable arrangement. yasara.org

Model Refinement and Validation: The generated model undergoes energy minimization and molecular dynamics simulations to resolve any steric clashes and to achieve a more stable and realistic conformation. issaasphil.orgyasara.org The final model's quality is assessed using various validation tools, such as Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. amegroups.org

This modeling approach has been successfully used to create models of G protein-coupled receptors (GPCRs) and transporters, allowing for subsequent studies like molecular docking to predict how ligands such as this compound derivatives bind to their active sites. nih.govnih.govnih.gov For instance, homology models of GABA transporters can be constructed to investigate the binding modes of inhibitors, identify key amino acid residues involved in the interaction, and explain observed structure-activity relationships. researchgate.net

Table 1: Key Stages in Homology Modeling of a Receptor Protein

| Stage | Description | Key Considerations |

| Template Identification | Searching protein structure databases (e.g., PDB) for experimentally solved structures that are homologous to the target sequence. | Sequence identity, structural resolution of the template, presence of ligands or co-factors. yasara.org |

| Sequence Alignment | Aligning the target protein's amino acid sequence with the template's sequence. | Accuracy is critical for model quality; misalignment can lead to significant errors in the final structure. nih.gov |

| Model Construction | Building the 3D coordinates for the target protein based on the aligned template structure. This includes backbone and side-chain placement. | Handling of insertions and deletions (loops) is a major challenge. yasara.org |

| Refinement & Optimization | Correcting steric clashes and optimizing the geometry of the model using energy minimization and molecular dynamics. | Ensures a physically realistic and stable protein structure. yasara.org |

| Validation | Assessing the quality of the final model using various stereochemical and knowledge-based checks (e.g., Ramachandran plots). | Confirms that the model has reasonable geometry and fold. amegroups.org |

Computational Tools for Retrosynthetic Design and Bioavailability Prediction

The development of novel derivatives of this compound relies on both efficient synthesis strategies and favorable pharmacokinetic profiles. Computational chemistry offers powerful tools to address both of these aspects in the early stages of drug discovery. the-scientist.comfrontiersin.org

Computational Tools for Retrosynthetic Design

Retrosynthetic analysis is a method used in organic chemistry to plan the synthesis of complex molecules. the-scientist.com It involves deconstructing a target molecule into simpler, commercially available precursors, known as synthons or building blocks. the-scientist.comsemanticscholar.org Computer-Aided Retrosynthesis is revolutionizing this process by using sophisticated algorithms and extensive reaction databases to propose optimal synthetic pathways. the-scientist.com

These tools can rapidly explore numerous potential synthetic routes, which would be unfeasible to investigate experimentally. the-scientist.com They operate by applying a set of reaction rules in reverse to break down the target structure. Modern platforms often integrate artificial intelligence (AI) and machine learning to enhance the accuracy and novelty of the suggested routes. the-scientist.com

For a molecule like this compound, these tools could suggest pathways starting from simple precursors like γ-butyrolactone or succinimide (B58015) derivatives. The software can analyze millions of reactions and available starting materials to propose the most efficient, cost-effective, and sustainable synthetic strategies. the-scientist.com

Table 2: Examples of Computational Tools for Retrosynthetic Analysis

| Tool Name | Approach | Key Features |

| SYNTHIA™ (Merck KGaA) | Integrates expert-coded rules with machine learning algorithms. the-scientist.com | Access to over 12 million starting materials; provides information on reaction conditions; supports biocatalysis for greener chemistry. the-scientist.com |

| AiZynthFinder | Monte Carlo tree search guided by neural networks trained on reaction data. | Open-source software, flexible, and robust for planning retrosynthetic routes. semanticscholar.org |

| RTSA-Design | Utilizes reverse reaction templates extracted from large reaction databases. | Capable of analyzing approved drug structures to identify realistic synthesis routes. d-nb.info |

| SynthI | A synthons-based approach that connects fragment space with available reagent space. | Open-source toolkit designed for creating synthetically accessible libraries and facilitating building block analysis. semanticscholar.org |

Computational Tools for Bioavailability Prediction

Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an administered drug that reaches systemic circulation. nih.gov Predicting bioavailability early in the drug discovery process helps to prioritize compounds with a higher likelihood of success, thereby reducing costly late-stage failures. frontiersin.orgscbdd.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are widely used for this purpose. frontiersin.orgscbdd.com These tools use a compound's chemical structure to calculate various physicochemical properties and apply mathematical models, often based on machine learning, to predict its pharmacokinetic behavior. frontiersin.orgnih.gov

For this compound and its analogs, these models can predict key parameters that influence bioavailability, such as:

Solubility: The ability of the compound to dissolve in the gastrointestinal tract. nih.gov

Permeability: The ability to cross the intestinal membrane (e.g., predicted via Caco-2 cell permeability models). frontiersin.orgnih.gov

Metabolic Stability: Susceptibility to first-pass metabolism by enzymes like Cytochrome P450s (CYPs). frontiersin.orgsimulations-plus.com

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood. frontiersin.org

Physiologically based pharmacokinetic (PBPK) models can integrate these parameters to provide a more mechanistic and quantitative prediction of oral bioavailability. nih.gov The accuracy of these predictions can range from qualitative (classifying bioavailability as low or high) to quantitative, with prediction accuracies of 53-84% within a ±20% error margin, depending on the quality of the input data (in silico vs. in vitro). nih.gov

Table 3: Key Parameters and Models in Computational Bioavailability Prediction

| Parameter / Model | Description | Relevance to Bioavailability | Computational Approach |

| LogP / LogD | Measures of lipophilicity at a specific pH (LogD) or for the neutral form (LogP). | Influences solubility and membrane permeability. frontiersin.org | Calculated from the 2D structure using fragment-based or whole-molecule methods. |

| Aqueous Solubility (logS) | The maximum concentration of a compound that can dissolve in water. | Poor solubility limits absorption from the gut. nih.gov | Predicted using Quantitative Structure-Property Relationship (QSPR) models. |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | High permeability is necessary for efficient absorption. frontiersin.orgnih.gov | In silico models trained on experimental Caco-2 data are used for prediction. |

| CYP Metabolism | Metabolism by Cytochrome P450 enzymes, a major route of drug elimination. | High first-pass metabolism reduces the amount of drug reaching circulation. frontiersin.orgsimulations-plus.com | Models predict sites of metabolism and inhibition/induction potential for major CYP isoforms. |

| Support Vector Machine (SVM) | A machine learning algorithm used to build classification or regression models. | Can classify compounds as having high or low bioavailability based on multiple descriptors. nih.govresearchgate.net | Trained on large datasets of compounds with known bioavailability and calculated physicochemical properties. nih.gov |

Biochemical and Enzymatic Transformations

Enzymatic Pathways in Metabolism and Degradation

Detailed enzymatic pathways for the metabolism and degradation of exogenous 2-Amino-4-hydroxybutanamide have not been extensively characterized in the scientific literature. In contrast to its parent amino acid, asparagine, whose degradation pathway via asparaginase (B612624) to aspartate is well-documented, the metabolic fate of this compound is not clearly defined. ontosight.ainih.gov It is plausible that its degradation would involve hydrolysis of the amide to form 2-amino-4-hydroxybutanoic acid and ammonia (B1221849), a reaction that could be catalyzed by a non-specific amidase. However, specific enzymes responsible for this potential pathway have not been identified.

Role in Natural Product Biosynthesis (e.g., Asparaginol (B3061057) in Rotihibin A)

The most well-documented enzymatic transformation involving this compound is its incorporation as L-asparaginol into the nonribosomal peptide, Rotihibin A. researchgate.net Rotihibins are a class of lipopeptides with plant growth-inhibitory effects, produced by bacteria of the genus Streptomyces. epo.orgtandfonline.com

The biosynthesis of Rotihibin A is carried out by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.gov The formation of the L-asparaginol residue is a terminal step in the assembly of the peptide chain. An asparagine residue, activated and attached to the NRPS, is reduced to form L-asparaginol. This reductive release from the enzyme complex is a key step that also terminates the synthesis of the lipopeptide. nih.gov

This transformation is catalyzed by a reductase (RE) domain located in the final module of the Rotihibin A synthetase, specifically RthA. nih.gov This RE domain is responsible for the reduction of the peptidyl thioester linked to the NRPS, yielding the primary alcohol of the asparaginol residue. researchgate.netnih.gov This mechanism also explains why Rotihibin A is a linear lipopeptide rather than a cyclic one, as the reductive release prevents an intramolecular cyclization reaction that is common in other NRPS pathways. nih.gov

| Gene/Module | Enzyme/Domain | Proposed Function in L-Asparaginol Formation | Reference |

|---|---|---|---|

| rthA (Module 5) | Nonribosomal Peptide Synthetase (NRPS) | Incorporation of the final asparagine residue. | nih.gov |

| rthA (Module 5) | Reductase (RE) Domain | Catalyzes the reduction of the terminal, enzyme-bound asparagine thioester to L-asparaginol, releasing the final product. | researchgate.netnih.gov |

The discovery of the rotihibin biosynthetic gene cluster (rth) in Streptomyces scabies has provided significant insight into this pathway. epo.orgnih.gov The presence of the RE domain in the terminal module of the NRPS is a key indicator for the production of a peptide alcohol like asparaginol. nih.gov

| Component | Description | Reference |

|---|---|---|

| Precursor Amino Acid | L-Asparagine | nih.gov |

| Enzyme Complex | Rotihibin Synthetase (a Nonribosomal Peptide Synthetase) | nih.gov |

| Key Catalytic Domain | Reductase (RE) Domain | researchgate.netnih.gov |

| Product | L-Asparaginol (within the Rotihibin A structure) | researchgate.nettandfonline.com |

Mechanistic Research and Structure Activity Relationship Sar Studies

Interactions with GABAergic Systems

Derivatives of 2-Amino-4-hydroxybutanamide primarily exert their effects on the GABAergic system by acting as inhibitors of GABA uptake. nih.gov By blocking the action of GABA transporters, these compounds increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is a key strategy for developing treatments for neurological disorders characterized by an imbalance in excitatory and inhibitory signaling, such as epilepsy. researchgate.net The core structure of 4-hydroxybutanamide (B1328909) serves as a scaffold for chemical modifications aimed at improving potency and selectivity for the different GABA transporter subtypes. nih.govacs.org

Inhibition of Gamma-Aminobutyric Acid (GABA) Transporters (mGAT1-4)

Research has demonstrated that 2-substituted 4-hydroxybutanamide derivatives can inhibit the four main murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. nih.gov Studies involving the synthesis and biological evaluation of various analogs, particularly derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide, have shown inhibitory activities with pIC₅₀ values ranging from 3.92 to 5.06. nih.gov These compounds were tested for their ability to inhibit [³H]GABA uptake in human embryonic kidney cells (HEK-293) that were stably expressing the different mouse GAT subtypes. acs.org

Subtype Selectivity and Functional Profiling

The following table displays the inhibitory potencies (pIC₅₀) of selected N-substituted 2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives against the four murine GABA transporters.

Influence of Substituents on GABA Uptake Inhibitory Potency

Structure-activity relationship (SAR) studies have highlighted the critical role of specific substituents in determining the inhibitory potency of this class of compounds. The presence of a bulky, lipophilic benzhydryl moiety, as seen in the N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide series, is considered crucial for activity. nih.gov Similarly, the benzylamide portion of these molecules plays a significant role in their interaction with the GABA transporters. nih.gov

Further SAR exploration has involved diversifying the lipophilic side chains. For example, introducing a piperidine (B6355638) ring to replace a more flexible carbon chain and adding moieties such as bisthiophene or fluorenyl to the 4-position of this ring have been investigated to understand their impact on activity. acs.org The introduction of an oxime subunit into 4-hydroxybutanamide derivatives, inspired by the structure of the known GAT1 inhibitor NO-711, has also been explored to probe the binding mode at the transporter. acs.org

Impact of Hydroxyl and Amino Group Modifications on Transporter Affinity

The available scientific literature on this compound derivatives primarily focuses on SAR studies involving substitutions at the 2-position of the butanamide core and modifications of the amide nitrogen. Research detailing the specific impact of chemically modifying the core hydroxyl (-OH) group at the 4-position or the amino (-NH₂) group at the 2-position on GABA transporter affinity is not extensively documented in the reviewed studies. The foundational 4-hydroxybutanamide and 2-amino structures are typically kept intact while other regions of the molecule are varied to modulate activity and selectivity. nih.govacs.org

Modulation of Neurotransmitter Systems Beyond GABA (if applicable)

Based on the reviewed scientific literature, there is currently no direct, mechanistic evidence to suggest that this compound or its derivatives significantly modulate neurotransmitter systems beyond the GABAergic system. While some compounds in this class have been subjected to behavioral studies, such as antinociceptive tests, these studies have not explicitly linked the observed effects to interactions with other neurotransmitter transporters, such as those for glutamate (B1630785) or monoamines.

Inhibition of Matrix Metalloproteinases (MMPs) by Derivatives

Interestingly, a distinct class of N-hydroxybutanamide derivatives, which are structurally related to this compound, has been identified as inhibitors of matrix metalloproteinases (MMPs). These enzymes are involved in the degradation of the extracellular matrix and are implicated in pathological processes such as cancer metastasis.

Specifically, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated effective inhibition of MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the range of 1-1.5 μM. nih.gov In contrast, the same compound showed only weak inhibition of MMP-3, with an IC₅₀ of approximately 10 μM. nih.gov This suggests a degree of selectivity for certain MMP subtypes. Other synthesized N-hydroxybutanamide derivatives containing a diacylated hydrazine (B178648) fragment did not show significant MMP inhibition at concentrations of 10 μM, indicating that the structural features of the side chain are critical for this activity. nih.gov

The following table summarizes the inhibitory activity (IC₅₀) of selected N-hydroxybutanamide derivatives against various MMPs.

MMP-2, MMP-9, and MMP-14 Inhibition Mechanisms

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer metastasis. patsnap.com MMP-2, MMP-9, and MMP-14 are key targets for inhibitor development due to their significant roles in tumor progression and invasion. nih.gov

The primary mechanism of inhibition for many MMP inhibitors involves the chelation of the catalytic zinc ion located in the enzyme's active site. patsnap.com This interaction prevents the enzyme from binding to its natural substrates, thereby neutralizing its degradative activity. patsnap.com

For instance, studies on N-hydroxybutanamide derivatives have shown that these compounds can effectively inhibit MMP-2, MMP-9, and MMP-14. nih.gov An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, for example, demonstrated inhibitory activity against these three MMPs with an IC50 value in the range of 1–1.5 μM. nih.govresearchgate.net Molecular docking studies of such compounds suggest a strong affinity for the enzyme's active site, which is a key determinant of their inhibitory potency. nih.gov

Table 1: Inhibitory Activity of an N-hydroxybutanamide Derivative

| Enzyme | IC50 (μM) |

|---|---|

| MMP-2 | ~1.5 |

| MMP-9 | ~1.0 |

| MMP-14 | ~1.5 |

Data for an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide. nih.gov

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells. frontiersin.org They are composed of a large pore-forming α-subunit and one or more auxiliary β-subunits. frontiersin.org The α-subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor. frontiersin.orgnih.gov

The interaction of small molecules with VGSCs can modulate their function, leading to therapeutic effects such as anticonvulsant and analgesic properties. Lacosamide, a functionalized amino acid, is known to interact with VGSCs. It enhances the slow inactivation of these channels, which is a distinct mechanism from the fast inactivation targeted by many other antiepileptic drugs. nih.gov

While direct studies on this compound are not available, research on related α-aminoamides provides insight into potential interaction mechanisms. Chimeric compounds that merge structural features of functionalized amino acids and α-aminoamides have been shown to be more effective at inducing the transition of Na+ channels to a slow-inactivated state than their parent compounds. nih.gov This suggests that specific structural motifs can influence the interaction with and modulation of VGSC gating.

Table 2: Effect of α-aminoamide Derivatives on Ca2+ Influx

| Compound | Concentration (μM) | % Inhibition of Ca2+ Amplitude |

|---|---|---|

| (R)-4 | 100 | 9.24 ± 1.66 |

| (S)-4 | 100 | 13.74 ± 1.26 |

| (R)-9 | 100 | 17.3 ± 1.5 |

(R)-4 and (S)-4 are enantiomers of a functionalized amino acid, while (R)-9 is a chimeric α-aminoamide derivative. nih.gov

Advanced Research Perspectives and Future Directions

Design and Development of Subtype-Selective Neurotransmitter Transport Inhibitors

Neurotransmitter transporters are crucial for regulating synaptic communication by clearing neurotransmitters from the synaptic cleft. nih.gov The development of inhibitors that can selectively target specific subtypes of these transporters is a significant goal in psychopharmacology, offering the potential for more effective and safer medications for a range of psychiatric and neurological disorders. nih.gov While research on 2-Amino-4-hydroxybutanamide itself as a neurotransmitter transport inhibitor is not extensively documented, its amino acid-like structure makes it an intriguing starting point for designing such agents.

The strategy involves modifying the core structure to achieve high affinity and selectivity for a particular transporter subtype, such as the excitatory amino acid transporters (EAATs) or transporters for GABA, dopamine, or serotonin. nih.govnih.gov For instance, the development of WAY-855 and threo-3-methylglutamic acid as selective inhibitors for the EAAT2 subtype demonstrates the feasibility of achieving subtype selectivity. nih.gov Rational drug design for G protein-coupled receptors (GPCRs), another major class of drug targets, has shown that minor modifications to a single chemical scaffold can produce allosteric modulators with distinct G protein subtype selectivity profiles. nih.govbiorxiv.org This principle can be applied to transporter inhibitor design, where derivatives of this compound could be synthesized to probe the binding pockets of different transporter subtypes. By systematically altering the substituents on the amino, hydroxyl, and amide groups, researchers can tailor the molecule's steric and electronic properties to achieve selective interaction with the target protein, a strategy that could lead to novel therapeutics. nih.gov

Elucidation of Novel Biological Targets for this compound Derivatives

While the parent compound's biological targets are not fully established, research into structurally related molecules, particularly N-hydroxybutanamide derivatives, has revealed significant activity against other enzyme families. A primary example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling whose dysregulation is implicated in cancer metastasis. nih.govmdpi.com

Recent studies have shown that novel N-hydroxybutanamide derivatives can effectively inhibit several MMP subtypes. For example, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14. nih.govmdpi.com This suggests that the N-hydroxybutanamide fragment is a promising scaffold for developing new MMP inhibitors. mdpi.com The inhibitory activity of one such derivative against various MMPs highlights the potential for discovering potent and selective enzyme inhibitors based on this core structure. mdpi.com

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | MMP-2 | ~1.5 | mdpi.com |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | MMP-9 | ~1.0 | mdpi.com |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | MMP-14 | ~1.5 | mdpi.com |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | MMP-3 | >10 | mdpi.com |

Beyond MMPs, the structural similarity of this compound to other biologically active molecules suggests a broader range of potential targets. For instance, 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is known to target glutamine synthetase. drugbank.com Furthermore, derivatives of the related 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold have been explored as inhibitors of carbonic anhydrases, which are therapeutic targets in cancer. mdpi.com These findings encourage a systematic screening of this compound derivatives against various enzyme classes to uncover novel biological activities and therapeutic applications.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a bioactive compound requires a holistic view of its effects on cellular processes. Omics technologies, which provide a comprehensive analysis of the complete set of biological molecules, are powerful tools for achieving this. nih.govmdpi.com The integration of genomics, transcriptomics, proteomics, and metabolomics can provide unprecedented insights into the cellular response to derivatives of this compound.

Proteomics: This approach can identify the direct protein targets of a compound and map out the signaling pathways it modulates. By comparing the proteome of cells treated with a this compound derivative to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications have changed, thereby revealing the compound's mechanism of action. mdpi.com

Metabolomics: This technology focuses on identifying and quantifying small molecules, or metabolites, within a biological system. mdpi.com It can reveal how a compound alters cellular metabolism. For a this compound derivative, metabolomics could uncover shifts in amino acid, lipid, or energy metabolism, providing clues about its enzymatic targets and downstream effects. researchgate.net

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how a compound affects gene expression. This can help identify the cellular pathways that are activated or inhibited in response to treatment, offering a broader understanding of the biological response. nih.gov

Genomics: This field studies the structure and function of an organism's genome. mdpi.com While less commonly used for direct mechanistic studies of small molecules, it can help identify genetic factors that confer sensitivity or resistance to a particular compound.

| Omics Technology | Objective | Potential Application for this compound Derivatives |

|---|---|---|

| Proteomics | Identify and quantify the complete set of proteins. | Direct target identification; mapping of affected signaling pathways. |

| Metabolomics | Identify and quantify the complete set of small-molecule metabolites. | Elucidation of effects on cellular metabolism; identification of downstream enzymatic inhibition. |

| Transcriptomics | Identify and quantify the complete set of RNA transcripts. | Analysis of changes in gene expression; identification of modulated cellular pathways. |

Exploring the Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology. longdom.org Many biological targets, such as enzymes and receptors, are themselves chiral, meaning they can interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug molecule. longdom.org This can lead to significant differences in potency, efficacy, and even the nature of the biological activity between isomers. mdpi.com

This compound is a chiral molecule, possessing at least one stereocenter at the alpha-carbon. Its derivatives may have additional stereocenters. Consequently, the biological activity of these compounds is expected to be highly dependent on their specific stereochemical configuration. Research on other chiral compounds has consistently demonstrated this principle. For example, in a study of 3-Br-acivicin isomers, only those with the (5S, αS) configuration showed significant antiplasmodial activity, suggesting that cellular uptake was mediated by a stereoselective L-amino acid transport system. mdpi.comresearchgate.net

This stereoselectivity is not limited to target binding; it also profoundly affects pharmacokinetics, including absorption and distribution. mdpi.com The transport efficiency of amino acid ester prodrugs has been shown to be influenced by the stereochemistry of the amino acid moiety. nih.gov Therefore, future research on this compound derivatives must involve the synthesis and biological evaluation of individual, stereochemically pure isomers to fully understand their structure-activity relationships and identify the most potent and selective therapeutic candidates. nih.govnih.gov

| Compound Class | Observation | Implication for this compound | Reference |

|---|---|---|---|

| 3-Br-acivicin Isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity. | The biological activity of derivatives is likely to be highly stereospecific. | mdpi.com |

| Amino Acid Ester Prodrugs | The stereochemistry of the amino acid side chain influences transport efficiency. | Stereochemistry will be critical for designing effective prodrugs for targeted delivery. | nih.gov |

Development of Prodrug Strategies for Targeted Delivery

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in vivo, often at or near the target site. nih.govresearchgate.net This approach can be used to overcome issues such as poor solubility, low bioavailability, and lack of target specificity. nih.govmdpi.com

The amino acid structure of this compound makes it an ideal candidate for the development of prodrugs that can hijack endogenous nutrient transporters for targeted delivery. nih.gov Amino acid transporters are ubiquitously expressed throughout the body and are often overexpressed in certain tissues, such as tumors, making them attractive targets for drug delivery. nih.govresearchgate.net

Several prodrug strategies could be applied to this scaffold:

Esterification: The hydroxyl group can be esterified with various moieties to increase lipophilicity and enhance passive diffusion across cell membranes. These esters can then be cleaved by intracellular esterases to release the active compound.

Amide Bond Formation: The amino group can be used to form amide bonds with other molecules, creating dipeptide-like structures that can be targeted to peptide transporters like PEPT1. nih.gov

Carrier-Mediated Transport: By attaching specific amino acids or other ligands, derivatives can be designed to be recognized and transported by specific amino acid transporters, such as L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. researchgate.net

These strategies can improve oral absorption, enhance delivery to specific organs like the brain, and increase the therapeutic index of the parent compound by concentrating it at the site of action while minimizing exposure to healthy tissues. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2-Amino-4-hydroxybutanamide, and how do reaction conditions influence yield and purity?